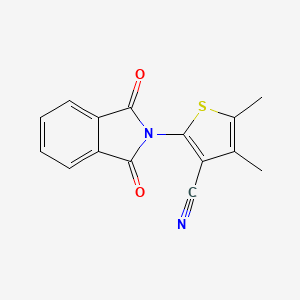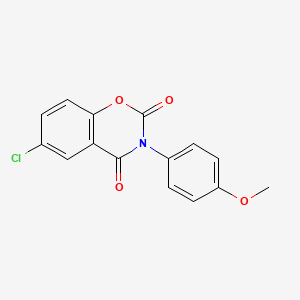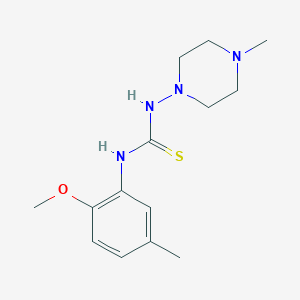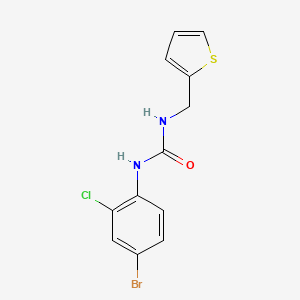
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile is a chemical compound that belongs to the class of isoindolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to modulate certain signaling pathways in cells, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in cells and animal models, potentially through inhibition of the NF-κB signaling pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through modulation of the PI3K/Akt/mTOR signaling pathway. Additionally, it has been shown to have anti-viral effects against certain viruses, potentially through inhibition of viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile in lab experiments is its potential therapeutic applications in various diseases. It has also been shown to have relatively low toxicity in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile. One direction is the optimization of its synthesis method to improve yields and purity. Another direction is the further elucidation of its mechanism of action and its potential therapeutic targets. Additionally, the development of more soluble analogs of this compound may improve its bioavailability and efficacy in vivo. Finally, the study of its potential applications in other fields, such as materials science and catalysis, may lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile involves the reaction of 2,4-dimethyl-3-thiophenecarboxylic acid with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The resulting intermediate is then reacted with cyanide ion to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a drug target for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a precursor for the synthesis of other isoindolinone derivatives with potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5-dimethylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-8-9(2)20-15(12(8)7-16)17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCVVCSBMGHFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)


![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
